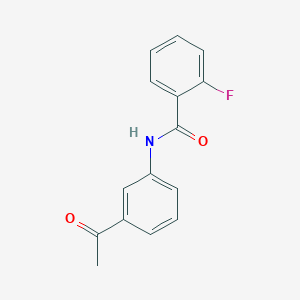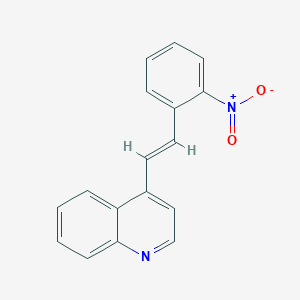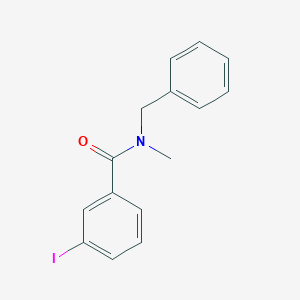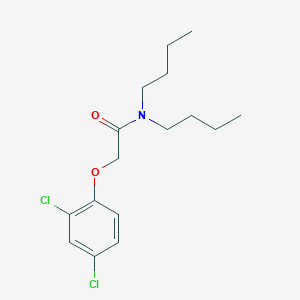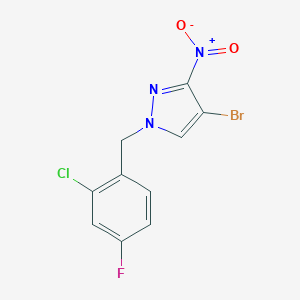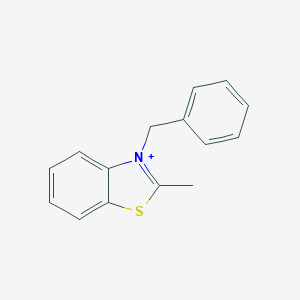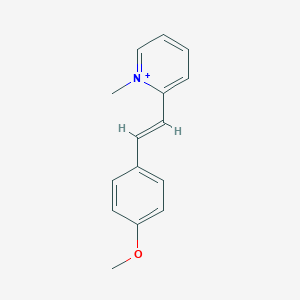
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, also known as FMT, is a synthetic compound that belongs to the thiazolidinone family. It is a heterocyclic organic compound that contains a thiazolidine ring and a ketone group. FMT has gained much attention in scientific research due to its potential applications in the medicinal and pharmaceutical fields.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized through a multistep process, and its stability allows for long-term storage and use. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also exhibits low toxicity, making it a safe compound to use in in vitro and in vivo experiments. However, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one may exhibit off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
For 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one research include investigating its efficacy in combination with other drugs, exploring its use in different types of cancer, and elucidating its mechanism of action.
Synthesemethoden
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiosemicarbazide, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been investigated for its potential use in the treatment of type 2 diabetes mellitus, as it has been found to improve insulin sensitivity and glucose uptake in adipocytes.
Eigenschaften
Produktname |
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C16H14FNO2S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14FNO2S/c1-20-14-8-2-11(3-9-14)16-18(15(19)10-21-16)13-6-4-12(17)5-7-13/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
DRRUCDHMJYXWIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
Löslichkeit |
35.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



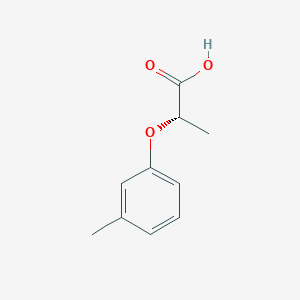
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




